molecular formula C25H19N3O9S B2828585 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-methyl-5-nitrobenzenesulfonyl)-4-nitrobenzamide CAS No. 518331-65-2

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-methyl-5-nitrobenzenesulfonyl)-4-nitrobenzamide

Cat. No.: B2828585
CAS No.: 518331-65-2
M. Wt: 537.5
InChI Key: MPLVOYXIHADPMA-UHFFFAOYSA-N
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Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-methyl-5-nitrobenzenesulfonyl)-4-nitrobenzamide (CAS Number: 518331-65-2) is a specialized benzofuran-derived chemical compound with a molecular formula of C25H19N3O9S and a molecular weight of 537.4981 g/mol . This complex molecule features a benzofuran core system, specifically a 2-methyl-1-benzofuran structure substituted at the 3-position with an acetyl group and at the 5-position with a nitrogen atom that is uniquely functionalized. This nitrogen serves as a bridge, forming both a sulfonamide linkage to a 2-methyl-5-nitrobenzenesulfonyl group and an amide linkage to a 4-nitrobenzoyl group, creating a multi-functional chemical entity . The structural architecture of this compound, incorporating both sulfonamide and benzamide pharmacophores on a benzofuran scaffold, makes it a valuable intermediate for researchers engaged in fragment-based drug discovery (FBDD) and medicinal chemistry programs. Its high molecular weight and specific steric configuration suggest potential application in the design and synthesis of protease inhibitors or other targeted therapeutic agents, as similar diamino-sulfone frameworks are being explored in other research contexts . The compound is offered in high purity (95%+) and is available for research and development purposes in a range of quantities to suit various experimental needs . This product is intended for research use only and is strictly not intended for diagnostic, therapeutic, or any human or animal use. All information provided is for research reference purposes. Researchers should handle this material with care, consulting the safety data sheet before use.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-methyl-5-nitrophenyl)sulfonyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O9S/c1-14-4-7-20(28(33)34)13-23(14)38(35,36)26(25(30)17-5-8-18(9-6-17)27(31)32)19-10-11-22-21(12-19)24(15(2)29)16(3)37-22/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLVOYXIHADPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Impact on Sulfonyl Group Properties

Compound Substituents Key Properties
Target Compound 2-Me, 5-NO₂ High electrophilicity, moderate lipophilicity
Compound 4-Cl, 3-NO₂ Increased lipophilicity, potential toxicity
Compound 4-OMe Enhanced solubility, reduced reactivity

Benzamide Group Variations

The 4-nitrobenzamide group in the target compound differs from:

  • N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide (), where a trifluoromethyl group significantly boosts electron-withdrawing effects and metabolic resistance .
  • 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives (), which exhibit tunable ADME profiles depending on alkyl/aryl substitutions .

Table 2: Benzamide Group Modifications

Compound Benzamide Substituents Bioactivity Relevance
Target Compound 4-NO₂ Potential kinase inhibition
Compound CF₃, Cl Enhanced enzyme binding affinity
Derivatives Variable alkyl/aryl Adjustable solubility and logP

Benzofuran Core Modifications

The 3-acetyl-2-methylbenzofuran core is conserved in many analogs (e.g., ). However, substitutions on the sulfonyl and benzamide groups dictate divergent properties:

  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-bromobenzenesulfonyl)-2-chlorobenzamide () incorporates bromine and chlorine, which may enhance halogen bonding in target interactions .
  • N-(3-acetyl-2-methyl-benzofuran-5-yl)-4-chloro-N-(4-methylphenyl)sulfonyl-benzamide () uses a 4-methylphenylsulfonyl group, balancing lipophilicity and steric effects .

Physicochemical and Pharmacokinetic Comparisons

Solubility and Lipophilicity

  • The target compound’s dual nitro groups likely reduce aqueous solubility compared to methoxy-substituted analogs () but improve membrane permeability .
  • Derivatives in with fewer nitro groups (e.g., alkyl chains) show higher solubility but lower LogP values .

Metabolic Stability

  • In contrast, trifluoromethyl groups () resist metabolic degradation .

Q & A

Q. What synthetic routes are commonly employed for synthesizing N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-methyl-5-nitrobenzenesulfonyl)-4-nitrobenzamide?

The synthesis of this compound involves multi-step reactions, including condensation, sulfonylation, and nitration. Key steps include:

  • Benzofuran Core Formation : Acetylation and methylation of the benzofuran precursor under reflux conditions with catalysts like DMAP (4-dimethylaminopyridine) in DMF .
  • Sulfonylation : Reaction of the benzofuran intermediate with 2-methyl-5-nitrobenzenesulfonyl chloride in dichloromethane (DCM) under reflux .
  • Nitro Group Introduction : Nitration of the benzamide moiety using mixed acids (HNO₃/H₂SO₄) at controlled temperatures to avoid over-nitration .

Q. Key Reaction Conditions :

StepReagents/ConditionsTimeYield (%)
1DMAP, DMF, 60°C36 h~65
2DCM, reflux48 h~70
3HNO₃/H₂SO₄, 0–5°C4 h~50

Q. What analytical techniques are critical for characterizing this compound?

Routine characterization includes:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of nitro and acetyl groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD) : For crystalline samples, SHELXL refinement (via programs like WinGX) resolves bond lengths/angles and validates stereochemistry .
  • HPLC : Monitors reaction progress and purity (>95% by reverse-phase HPLC) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and reduce byproducts?

Optimization strategies include:

  • Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to assess variables like temperature, stoichiometry, and catalyst loading .
  • Flow Chemistry : Continuous-flow reactors for exothermic nitration steps to enhance safety and reproducibility .
  • Catalyst Screening : Testing alternatives to DMAP (e.g., HOBt/DCC) to reduce reaction time .

Q. How should structural discrepancies between crystallographic and spectroscopic data be resolved?

Discrepancies often arise from dynamic effects (e.g., torsional flexibility) or refinement errors. Mitigation involves:

  • Multi-Method Validation : Cross-check XRD data with DFT-calculated NMR shifts or IR spectra.
  • Software Cross-Validation : Compare SHELXL-refined structures with outputs from alternative programs (e.g., OLEX2) .
  • Twinned Data Analysis : Use SHELXD/SHELXE pipelines for challenging crystallographic datasets .

Q. What methodologies are recommended for evaluating the compound’s bioactivity in preclinical studies?

  • In Vivo Models : Hyperlipidemic rodent models (e.g., high-fat diet-induced mice) to assess anti-lipidemic activity, with dose-response profiling .
  • Target Identification : Molecular docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like HMG-CoA reductase.
  • Metabolic Stability : LC-MS/MS to monitor pharmacokinetics and metabolite formation .

Q. How can researchers address solubility challenges in biological assays?

  • Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain solubility without cytotoxicity.
  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles to enhance bioavailability .

Data Contradiction Analysis

Q. How to reconcile conflicting crystallographic and computational data on molecular conformation?

  • Dynamic NMR Studies : Probe temperature-dependent conformational changes in solution.
  • Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., π-stacking) in XRD vs. molecular dynamics simulations .

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